5-Bromo-2-methoxy-L-phenylalanine
CAS No.:
Cat. No.: VC13398656
Molecular Formula: C10H12BrNO3
Molecular Weight: 274.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO3 |
|---|---|
| Molecular Weight | 274.11 g/mol |
| IUPAC Name | (2S)-2-amino-3-(5-bromo-2-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H12BrNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1 |
| Standard InChI Key | REWQRRCVTMPNHM-QMMMGPOBSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)Br)C[C@@H](C(=O)O)N |
| SMILES | COC1=C(C=C(C=C1)Br)CC(C(=O)O)N |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)CC(C(=O)O)N |
Introduction
5-Bromo-2-methoxy-L-phenylalanine is a derivative of the amino acid phenylalanine, modified with a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. This compound is of interest in various fields, including peptide synthesis, drug development, and material science.
Synthesis
The synthesis of 5-Bromo-2-methoxy-L-phenylalanine typically involves the modification of phenylalanine through halogenation and methoxylation reactions. Biocatalytic methods using engineered enzymes can also be employed for the synthesis of phenylalanine analogues .
Applications
-
Peptide Synthesis: This compound is used in solid-phase peptide synthesis (SPPS) when protected with groups like Fmoc (9-fluorenylmethyloxycarbonyl), which facilitates the selective deprotection of amino acids during synthesis.
-
Drug Development: The incorporation of halogenated amino acids into peptides has shown promise in developing anticancer agents due to their potential to enhance cytotoxicity against cancer cells.
-
Material Science: The unique properties of this compound have been explored in polymer chemistry, particularly in developing functionalized polymers for biomedical applications.
Research Findings
Recent studies have highlighted the potential of peptides derived from 5-Bromo-2-methoxy-L-phenylalanine in inhibiting cancer cell proliferation. These peptides exhibit significant antiproliferative effects on various cancer cell lines, suggesting their utility as lead structures for drug optimization.
Comparative Analysis
To understand the unique properties of 5-Bromo-2-methoxy-L-phenylalanine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Fmoc-2-bromo-L-phenylalanine | Bromine at 2-position | Different position of bromine |
| Fmoc-5-chloro-2-methoxy-L-phenylalanine | Chlorine instead of bromine | Halogen substitution |
| Fmoc-α-methyl-L-phenylalanine | Methyl group at alpha position | Different substitution pattern |
These comparisons highlight how variations in halogen substituents or functional groups can significantly impact biological activity and utility in peptide synthesis.
Safety and Handling
-
Hazard Statements: Not specifically detailed for 5-Bromo-2-methoxy-L-phenylalanine, but related compounds may have similar hazards.
-
Precautionary Statements: General precautions for handling organic compounds include avoiding skin contact and inhalation of dust or vapors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume